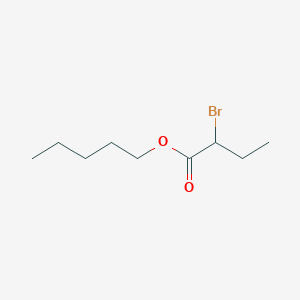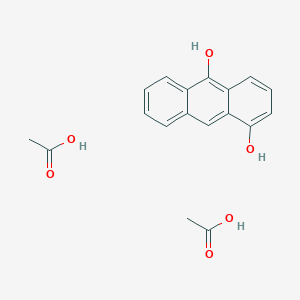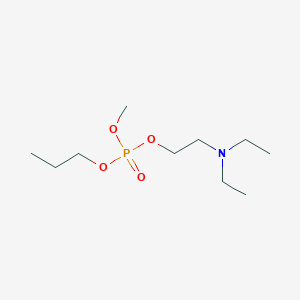
2-(Diethylamino)ethyl methyl propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl methyl propyl phosphate is an organophosphorus compound characterized by the presence of a diethylamino group, an ethyl group, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl methyl propyl phosphate typically involves the reaction of diethylaminoethanol with methyl propyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Diethylaminoethanol+Methyl propyl phosphorodichloridate→2-(Diethylamino)ethyl methyl propyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl methyl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
科学的研究の応用
2-(Diethylamino)ethyl methyl propyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticholinesterase agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl methyl propyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by phosphorylating active site residues, leading to the formation of stable enzyme-inhibitor complexes. This mechanism is particularly relevant in the context of anticholinesterase activity, where the compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethyl methyl phosphonate
- 2-(Diethylamino)ethyl ethyl phosphate
- 2-(Diethylamino)ethyl methyl butyl phosphate
Uniqueness
2-(Diethylamino)ethyl methyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
87728-57-2 |
|---|---|
分子式 |
C10H24NO4P |
分子量 |
253.28 g/mol |
IUPAC名 |
2-(diethylamino)ethyl methyl propyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-9-14-16(12,13-4)15-10-8-11(6-2)7-3/h5-10H2,1-4H3 |
InChIキー |
MVNXKPAHYLCZET-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(OC)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)


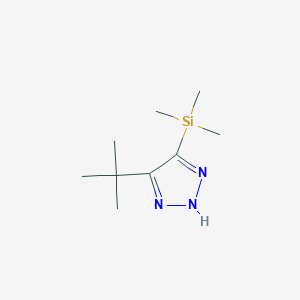

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
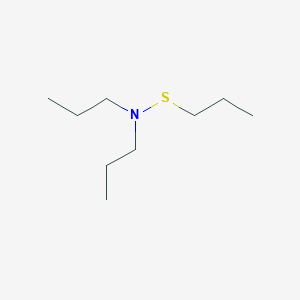
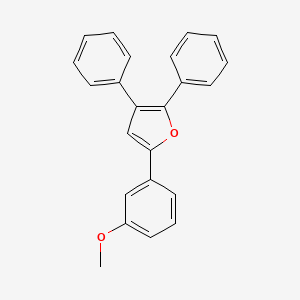
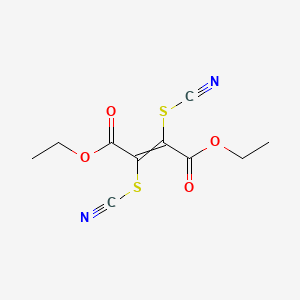
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)

